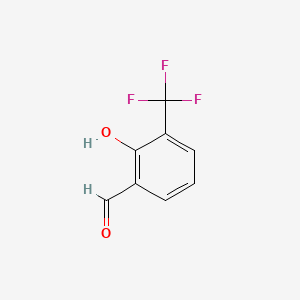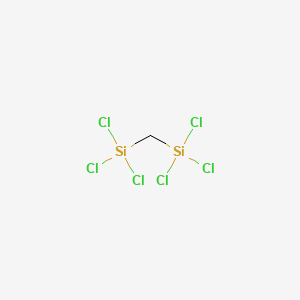
Bis(trichlorosilyl)methane
Overview
Description
Bis(trichlorosilyl)methane, also known as BTM, is an organosilicon compound with the chemical formula Si(CH3)2Cl3. It is an organosilicon compound that is widely used in scientific research due to its unique properties. Bis(trichlorosilyl)methane is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water and is stable in the presence of acids and bases.
Scientific Research Applications
Synthesis of Substances
Bis(trichlorosilyl)methane is used in the synthesis of substances . It’s a key component in the creation of various chemical compounds due to its unique properties.
Laboratory Chemicals
It is also used as a laboratory chemical . In a lab setting, Bis(trichlorosilyl)methane can be used in a variety of experiments and procedures.
Creation of Poly(trifunctional-silyl)alkanes
Bis(trichlorosilyl)methane has been explored for its potential in the synthesis of new poly(trifunctional-silyl)alkanes. These are significant in creating hybrid organic–inorganic materials.
Reactivity in Organic-Inorganic Hybrid Materials
The high reactivity of Bis(trichlorosilyl)methane makes it useful in the creation of organic-inorganic hybrid materials. Its unique properties allow it to form bonds with a variety of other elements, making it a versatile tool in the creation of these materials.
Use in Trichlorosilyl Anions of p-Block Elements
Bis(trichlorosilyl)methane is used in the creation of trichlorosilyl anions of p-block elements . These anions have high reactivity due to the presence of the trichlorosilyl groups, making them useful in a variety of applications.
Use as Weakly Coordinating Anions
Trichlorosilyl anions, which can be created using Bis(trichlorosilyl)methane, can be used as weakly coordinating anions . This makes them useful in a variety of chemical reactions.
Use as Nucleophilic Transfer Reagents
Trichlorosilyl anions, which can be created using Bis(trichlorosilyl)methane, can be used as nucleophilic transfer reagents for SiCl3-groups . This allows for the introduction of the central atom E into new compounds.
Industrial Processes
Trichlorosilane, a key reagent to prepare trichlorosilyl compounds, is produced in large amounts for industrial processes .
properties
IUPAC Name |
trichloro(trichlorosilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDAHLAEXNYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373505 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trichlorosilyl)methane | |
CAS RN |
4142-85-2 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(trichlorosilyl)methane interact with water during the MLD process to form a SiOC film? What are the advantages of this method?
A1: Bis(trichlorosilyl)methane reacts with water in a two-step process during MLD. First, the bis(trichlorosilyl)methane molecules adsorb onto the substrate surface, typically a silicon wafer. The chlorine atoms in the molecule react with surface hydroxyl groups, releasing HCl and leaving a surface terminated with Si-OH (silanol) groups. In the second step, water is introduced, reacting with the remaining Si-Cl bonds to form additional silanol groups and releasing more HCl. This leaves a surface again rich in silanol groups, primed for another cycle of bis(trichlorosilyl)methane deposition. []
Q2: What is the significance of the cross-linked network structure formed in the SiOC films derived from Bis(trichlorosilyl)methane?
A2: Unlike typical MLD films where linear polymer growth is observed, the SiOC films produced using bis(trichlorosilyl)methane exhibit a unique cross-linked network structure. [] This occurs because the neighboring silanol groups formed during the deposition process tend to condense, forming Si-O-Si bonds and releasing water. [] X-ray photoelectron spectroscopy (XPS) analysis revealed that, on average, two-thirds of the silanol groups undergo this condensation reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


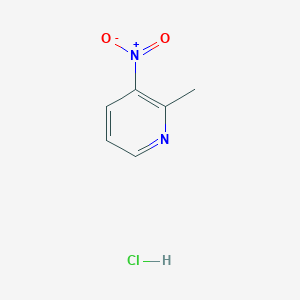

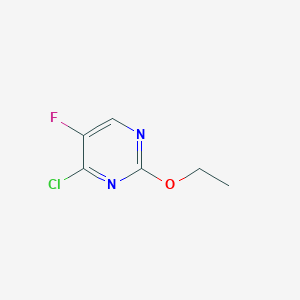
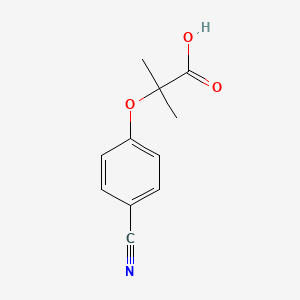
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
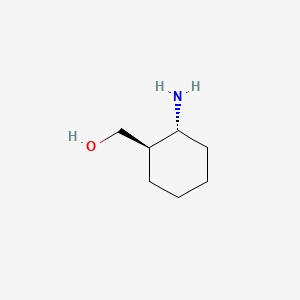

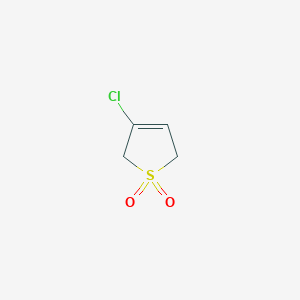
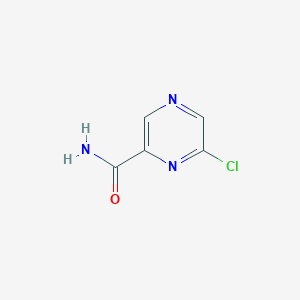
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
